Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a quinoxaline-piperidine hybrid moiety. Its structure combines a 4,5-dimethylthiophene-3-carboxylate scaffold with a quinoxalin-2-ylamino group linked to a 4-methylpiperidine ring. This design integrates electron-rich aromatic systems (thiophene, quinoxaline) and a basic piperidine group, which may enhance binding to biological targets such as kinases or inflammatory mediators. While direct synthesis data for this compound are absent in the provided evidence, analogous thiophene-quinoxaline derivatives are synthesized via nucleophilic substitution or condensation reactions (e.g., coupling ethyl 2-aminothiophene-3-carboxylate intermediates with functionalized quinoxalines) .
Properties
Molecular Formula |
C23H28N4O2S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N4O2S/c1-5-29-23(28)19-15(3)16(4)30-22(19)26-20-21(27-12-10-14(2)11-13-27)25-18-9-7-6-8-17(18)24-20/h6-9,14H,5,10-13H2,1-4H3,(H,24,26) |
InChI Key |
OHONFCFZQAOFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives, which can be further functionalized. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 4815-24-1), a key intermediate, is synthesized via cyclocondensation of ketones with cyanoacetates in the presence of sulfur. For example, reacting ethyl cyanoacetate with 3-pentanone (or equivalent methyl-substituted ketones) and elemental sulfur in a polar solvent like dimethylformamide (DMF) yields the 2-aminothiophene scaffold.
Typical Conditions :
Functionalization of the 2-Amino Group
The 2-amino group of the thiophene ring is critical for subsequent coupling with the quinoxaline derivative. Protection and deprotection strategies may be employed to prevent side reactions. For instance, acetylation using acetic anhydride followed by selective deprotection under acidic conditions ensures regioselective functionalization.
Synthesis of the 3-(4-Methylpiperidin-1-yl)quinoxalin-2-amine Substituent
The quinoxaline moiety is synthesized separately and later coupled to the thiophene core.
Quinoxaline Ring Formation
Quinoxalines are typically prepared by condensing o-phenylenediamines with 1,2-diketones. For 3-aminoquinoxaline derivatives, nitro-substituted precursors are reduced post-cyclization. A representative route involves:
-
Condensing 3-nitro-1,2-phenylenediamine with glyoxal to form 3-nitroquinoxaline.
-
Reducing the nitro group to an amine using hydrogen gas and a palladium catalyst.
Example Protocol :
Introduction of the 4-Methylpiperidin-1-yl Group
The 3-aminoquinoxaline is functionalized at the 2-position via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. Introducing the 4-methylpiperidin-1-yl group requires:
-
Activating the quinoxaline ring (e.g., via bromination at the 2-position).
-
Reacting with 4-methylpiperidine under Buchwald-Hartwig amination conditions.
Optimized Conditions :
Coupling of Thiophene and Quinoxaline Moieties
The final step involves forming a covalent bond between the thiophene’s 2-amino group and the quinoxaline’s 2-position.
Amination via SNAr or Cross-Coupling
A Buchwald-Hartwig coupling or Ullmann-type reaction connects the two aromatic systems.
Procedure :
Alternative Route: Reductive Amination
If the quinoxaline bears a carbonyl group, reductive amination with the thiophene’s amine may be feasible. This method is less common but avoids pre-halogenation.
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Purity exceeding 95% is achievable, as demonstrated in analogous compounds.
Analytical Data
Challenges and Optimization Opportunities
-
Low Coupling Yields : Transition-metal catalysts (e.g., Pd) are costly and sensitive to oxygen. Switching to copper-catalyzed systems may reduce costs.
-
Regioselectivity : Competing reactions at the quinoxaline’s 1- and 3-positions necessitate careful protecting group strategies.
-
Scalability : Multi-step sequences risk yield attrition. Flow chemistry could improve efficiency.
Data Table 1: Summary of Key Synthetic Steps
Data Table 2: Characterization Data Comparison
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Organic Reactions : It is employed in various organic reactions due to its reactive functional groups.
Biology
- Antimicrobial Properties : Studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens.
- Anticancer Activity : Research has shown potential anticancer effects, making it a candidate for further development as a therapeutic agent.
Medicine
- Therapeutic Agent : Ongoing research aims to explore its efficacy in treating diseases such as cancer and inflammatory conditions. Its mechanism of action may involve interaction with specific molecular targets, modulating their activity.
Industry
- Advanced Materials Development : The compound is investigated for use in developing organic semiconductors and light-emitting diodes (LEDs), showcasing its versatility beyond traditional pharmaceutical applications.
Case Studies
Several studies have highlighted the applications of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate:
- Antimicrobial Activity Study : In a controlled laboratory setting, the compound was tested against several bacterial strains. The results indicated clear zones of inhibition, suggesting effective antimicrobial properties.
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro. Further investigations are planned to evaluate its efficacy in vivo.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- The quinoxaline-piperidine substituent in the target compound distinguishes it from analogs with simpler aryl/heteroaryl groups (e.g., pyridine or nitrobenzene in ).
- Compared to the tetrahydrobenzo[b]thiophene derivative in , the target’s fully aromatic thiophene core likely alters electronic properties and metabolic stability.
Physicochemical Properties
- Solubility: The target’s 4-methylpiperidine group may improve aqueous solubility compared to nitrobenzamido or chloroquinoxaline analogs .
- Stability : Thiophene-3-carboxylates with electron-withdrawing groups (e.g., nitrobenzamido in ) exhibit higher stability under acidic conditions than those with basic piperidine substituents.
Biological Activity
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with various functional groups, contributing to its biological activity. The presence of a quinoxaline moiety and a piperidine ring enhances its interaction with biological targets.
Chemical Formula: CHNOS
Molecular Weight: 364.48 g/mol
IUPAC Name: this compound
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing thiophene and quinoxaline rings have shown promising results in inhibiting cancer cell proliferation.
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 23.2 | Induces apoptosis |
| Compound B | 49.9 | Inhibits cell cycle progression |
| Ethyl Compound | TBD | TBD |
Note: TBD refers to "To Be Determined" based on ongoing research.
Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene and quinoxaline structures can significantly impact their efficacy and selectivity towards biological targets.
- Substituents on Thiophene:
- Methyl groups at positions 4 and 5 enhance lipophilicity, improving cellular uptake.
- Quinoxaline Modifications:
- Alterations in the nitrogen positions can affect receptor binding affinity and specificity.
Study 1: Antitumor Efficacy
A recent study conducted on a series of quinoxaline derivatives demonstrated that specific substitutions led to enhanced antitumor activity against various cancer cell lines, including breast and lung cancer cells. The study reported an IC value of approximately 30 μM for one of the derivatives, indicating significant potential for further development.
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective effects where compounds structurally related to this compound were tested against neurodegenerative models. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted aldehydes . Key parameters include:
- Solvent Selection : Toluene or DMF/DMSO for optimal solvation and reactivity .
- Catalysts : Piperidine/acetic acid systems for efficient Knoevenagel reactions (yields: 72–94%) .
- Purification : Recrystallization with alcohols or chromatography to achieve >95% purity .
- Reaction Time : 5–6 hours under reflux for complete conversion .
Basic: Which analytical techniques are critical for confirming structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., quinoxaline NH at δ 10–12 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to validate molecular ion peaks and fragmentation patterns .
- HPLC : Assess purity (>99% via C18 columns, methanol/water gradients) .
Basic: What models evaluate its biological activities?
Methodological Answer:
Standard assays include:
- In Vitro Antioxidant : DPPH radical scavenging, FRAP assays (IC50 values compared to ascorbic acid) .
- In Vivo Anti-Inflammatory : Carrageenan-induced rat paw edema models, measuring COX-2 inhibition .
- Enzyme Assays : Target-specific evaluations (e.g., kinase or protease inhibition) using fluorescence-based protocols .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies via:
- Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell lines) .
- Purity Verification : Use HPLC to rule out batch-to-batch variability (>99% purity required) .
- Orthogonal Assays : Confirm activity with complementary methods (e.g., SPR for binding affinity if ELISA shows inconsistency) .
Advanced: Strategies to optimize synthesis amid low yields/byproducts
Methodological Answer:
- Parameter Screening : Vary temperature (60–100°C), solvent polarity (DMF vs. toluene), and catalyst loading (5–10 mol%) .
- Byproduct Analysis : Use LC-MS to identify impurities; adjust stoichiometry (e.g., aldehyde:thiophene ratio) .
- Microwave Assistance : Reduce reaction time and improve regioselectivity in Knoevenagel steps .
Advanced: How does stereoelectronic profiling influence target interactions?
Methodological Answer:
- Functional Group Mapping : The 4-methylpiperidine moiety enhances lipophilicity and membrane penetration, while the quinoxaline ring enables π-π stacking with aromatic residues in enzymes .
- Computational Docking : Use AutoDock Vina to predict binding poses with targets like COX-2 or kinases. Substituent modifications (e.g., electron-withdrawing groups) can fine-tune affinity .
Advanced: Computational methods to predict reactivity/synthetic modifications
Methodological Answer:
- DFT Calculations : Gaussian09 to model transition states and identify reactive sites (e.g., electrophilic thiophene C-2) .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to prioritize derivatives .
- Retrosynthetic Tools : Synthia or Reaxys to propose novel routes (e.g., Suzuki couplings for piperidine modifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
